molecular formula C28H30N2O3 B10828972 Darifenacin N-oxide

Darifenacin N-oxide

Cat. No.: B10828972
M. Wt: 442.5 g/mol
InChI Key: NWHZIKCUBJRZEN-UHFFFAOYSA-N
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Description

Darifenacin N-oxide is a derivative of darifenacin, a compound primarily used to treat overactive bladder by blocking M3 muscarinic acetylcholine receptors. This compound is of interest due to its potential pharmacological properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Darifenacin N-oxide can be synthesized through the oxidation of darifenacin. Common oxidizing agents used for this transformation include sodium perborate in acetic acid, hydrogen peroxide in the presence of titanium silicalite, and urea-hydrogen peroxide adduct. These reactions typically occur under mild conditions and yield high amounts of the N-oxide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Darifenacin N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to darifenacin.

    Substitution: N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium perborate, hydrogen peroxide, and urea-hydrogen peroxide adduct.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include further oxidized derivatives, reduced forms of darifenacin, and substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Darifenacin N-oxide has several applications in scientific research:

Mechanism of Action

Darifenacin N-oxide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptor. This receptor is primarily responsible for bladder muscle contractions. By blocking this receptor, this compound reduces the urgency to urinate. The molecular targets include the M3 receptor, and the pathways involved are related to the inhibition of acetylcholine-mediated muscle contractions .

Comparison with Similar Compounds

Similar Compounds

    Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.

    Tolterodine: A non-selective muscarinic receptor antagonist with similar therapeutic uses.

    Solifenacin: A selective M3 receptor antagonist with a longer duration of action.

Uniqueness

Darifenacin N-oxide is unique due to its selective antagonism of the M3 receptor, which may offer advantages in terms of reduced side effects compared to non-selective antagonists. Its N-oxide form also provides a different pharmacokinetic profile, potentially leading to different therapeutic outcomes .

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31)

InChI Key

NWHZIKCUBJRZEN-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-]

Origin of Product

United States

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